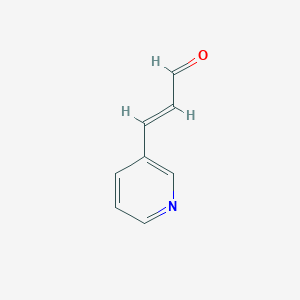

3-(3-Pyridyl)acrolein

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that acrolein derivatives can exhibit antimicrobial activity. A study highlighted the role of acrolein in the formation of conjugates with heterocyclic amines (HCAs), which are implicated in food-related carcinogenesis. The study proposed that acrolein, rather than its precursor 3-hydroxypropylamine (3-HPA), is responsible for the observed antimicrobial properties attributed to reuterin, a compound produced by certain bacteria in the gut . This suggests that 3-(3-Pyridyl)acrolein could be explored for its potential antimicrobial effects in food safety and preservation.

DNA Interaction and Mutagenicity

Acrolein has been shown to form DNA adducts, particularly in mutational hotspots associated with lung cancer. The formation of these adducts can lead to mutations in critical genes such as p53, raising concerns about the mutagenic potential of compounds like this compound in carcinogenesis . Understanding these interactions is crucial for evaluating the safety and risks associated with exposure to this compound.

Heterocycle Synthesis

The compound can serve as a building block in organic synthesis, particularly in the formation of heterocycles. A recent methodology involving [3 + 3]-cycloaddition reactions allows for the introduction of heteroatoms into six-membered rings with high yields and stereocontrol . This approach could be beneficial for synthesizing pharmaceuticals and agrochemicals.

Detection Methods

Recent advancements have been made in analytical techniques to detect acrolein derivatives, including this compound. These methods include liquid chromatography coupled with mass spectrometry (LC-MS), which provides sensitive quantification of acrolein-related compounds in biological samples . Such methods are essential for biomonitoring exposure to acrolein and its derivatives.

Case Study: Antimicrobial Activity

In a controlled laboratory setting, researchers tested various concentrations of this compound against bacterial strains commonly found in food spoilage. The results demonstrated significant inhibition at higher concentrations, suggesting its potential use as a natural preservative .

Case Study: DNA Adduct Formation

A study analyzing lung tissue samples from smokers revealed the presence of acrolein-derived DNA adducts. This finding supports the hypothesis that exposure to acrolein contributes to mutagenesis in lung tissue, emphasizing the need for further research into its carcinogenic potential .

Wirkmechanismus

Target of Action

Acrolein, a related compound, is known to interact with proteins and other macromolecules of cells lining the respiratory tract .

Mode of Action

These include its chemical reactivity with proteins and other macromolecules of cells lining the respiratory tract, cellular oxidative stress, including compromise of the important anti-oxidant glutathione, chronic inflammation, and necrotic cell death .

Biochemical Pathways

Acrolein has been shown to be involved in neurodegenerative diseases mainly by elevating oxidative stress, polyamine metabolism, neuronal damage, and plasma acr-pc levels, and decreasing urinary 3-hpma and plasma gsh levels .

Result of Action

Acrolein has been shown to cause dna and protein adduction, oxidative stress, mitochondrial disruption, membrane damage, endoplasmic reticulum stress, and immune dysfunction .

Action Environment

Humans are exposed to acrolein per oral (food and water), respiratory (cigarette smoke, automobile exhaust, and biocide use) and dermal routes, in addition to endogenous generation (metabolism and lipid peroxidation) .

Biochemische Analyse

Biochemical Properties

It is known that acrolein, a similar compound, interacts with various biomolecules, including proteins and enzymes

Cellular Effects

Acrolein, a structurally similar compound, has been shown to have diverse toxic effects at the cellular level, including DNA and protein adduction, oxidative stress, mitochondrial disruption, membrane damage, endoplasmic reticulum stress, and immune dysfunction . It is plausible that 3-(3-Pyridyl)acrolein may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Acrolein, a related compound, is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is possible that this compound may have similar mechanisms of action.

Temporal Effects in Laboratory Settings

Studies on acrolein have shown that it can undergo pyrolysis at temperatures up to 1700 K, producing reactive intermediates and stable species

Dosage Effects in Animal Models

Studies on acrolein have shown that it can have neuroprotective effects in an animal model of Parkinson’s disease .

Metabolic Pathways

Acrolein is known to be involved in various metabolic processes, including lipid and protein metabolic processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-(3-Pyridyl)acrolein can be synthesized through several methods. One common approach involves the condensation of acrolein with pyridine under acidic conditions. Another method includes the reaction of 3-pyridylmethyl chloride with formaldehyde in the presence of a base, followed by oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic condensation of acrolein with pyridine derivatives. This process is carried out in a fixed-bed reactor using catalysts such as zinc oxide loaded on HZSM-5, which enhances the yield and stability of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3-Pyridyl)acrolein undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols can react with the aldehyde group under mild conditions.

Major Products Formed:

Oxidation: Pyridine-3-carboxylic acid.

Reduction: 3-(3-Pyridyl)propanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Acrolein: A simpler aldehyde without the pyridine ring, known for its high reactivity and toxicity.

4-Pyridinaldehyde: Similar structure but with the aldehyde group at the fourth position of the pyridine ring.

3-(4-Pyridyl)acrolein: A structural isomer with the pyridine ring attached at the fourth position of the acrolein moiety.

Uniqueness: 3-(3-Pyridyl)acrolein is unique due to its specific positioning of the pyridine ring, which influences its reactivity and interaction with biological molecules. This unique structure makes it particularly useful in targeted drug delivery systems and as a versatile intermediate in organic synthesis .

Biologische Aktivität

3-(3-Pyridyl)acrolein is a compound of significant interest due to its diverse biological activities, particularly in the context of antimicrobial properties, cytotoxic effects, and potential implications in cancer biology. This article reviews the current understanding of the biological activity of this compound, drawing on various studies and case reports to provide a comprehensive overview.

Chemical Structure and Properties

This compound is an α,β-unsaturated aldehyde characterized by a pyridine ring attached to an acrolein moiety. Its structure contributes to its reactivity and biological interactions, particularly as a potential electrophile in biological systems.

Antimicrobial Activity

Research has indicated that compounds related to acrolein exhibit notable antimicrobial properties. A study highlighted that acrolein contributes significantly to the antimicrobial activity attributed to reuterin, a compound produced by Lactobacillus reuteri. The study demonstrated that acrolein was the active component responsible for inhibiting bacterial growth, suggesting that this compound may share similar properties due to its structural similarity to acrolein .

Cytotoxic Effects

The cytotoxicity of acrolein and its derivatives has been well-documented. In a study assessing thirdhand smoke (THS), acrolein was identified as a major contributor to cytotoxic effects in various cell types, including mouse neural stem cells and human pulmonary fibroblasts. The exposure resulted in significant cell damage, characterized by blebbing and vacuolization, indicating that this compound could potentially exert similar toxic effects .

Furthermore, acrolein was shown to inhibit cell proliferation and alter gene expression related to the cell cycle, which may also apply to this compound due to their structural similarities .

Carcinogenic Potential

Acrolein has been implicated in enhancing the carcinogenic effects of other compounds. For instance, while exposure to acrolein alone did not induce lung tumors, it significantly increased the tumorigenic activity of nicotine-derived nitrosamine ketone (NNK), suggesting a potential role for this compound in promoting cancer development . This highlights the need for further investigation into the carcinogenic potential of this compound.

Study on E-Cigarette Users

A longitudinal study demonstrated that e-cigarette users had significantly higher levels of acrolein metabolites compared to non-smokers. This finding raises concerns about the long-term health implications of exposure to compounds like this compound found in e-cigarettes .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactivity : As an α,β-unsaturated aldehyde, it can react with nucleophiles in biological systems, leading to cellular damage.

- Oxidative Stress Induction : Ac

Eigenschaften

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-6-2-4-8-3-1-5-9-7-8/h1-7H/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPQTOXLAPFNMR-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28447-15-6 | |

| Record name | NSC211742 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.